N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-3-carbohydrazide
CAS No.:
Cat. No.: VC15493904
Molecular Formula: C17H14ClN5O
Molecular Weight: 339.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14ClN5O |
|---|---|
| Molecular Weight | 339.8 g/mol |
| IUPAC Name | N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C17H14ClN5O/c1-12-15(11-20-21-17(24)13-6-5-9-19-10-13)16(18)23(22-12)14-7-3-2-4-8-14/h2-11H,1H3,(H,21,24)/b20-11+ |
| Standard InChI Key | RNPPIUHNBGNDMZ-RGVLZGJSSA-N |
| Isomeric SMILES | CC1=NN(C(=C1/C=N/NC(=O)C2=CN=CC=C2)Cl)C3=CC=CC=C3 |
| Canonical SMILES | CC1=NN(C(=C1C=NNC(=O)C2=CN=CC=C2)Cl)C3=CC=CC=C3 |
Introduction
N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-3-carbohydrazide is a complex organic compound that combines a pyrazole moiety with a hydrazide functional group. This compound is of interest due to its potential biological activities, which are influenced by its structural components.
Synthesis and Reactions
The synthesis of this compound typically involves condensation reactions between appropriate precursors, such as pyrazole derivatives and hydrazide-containing compounds. The specific steps may vary depending on the starting materials and desired yield.
Biological Activities
Compounds with pyrazole and hydrazide functionalities are often studied for their biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of a pyridine ring in this compound may enhance its interaction with biological targets, potentially leading to improved pharmacological properties.
Research Findings
Research on similar compounds suggests that they exhibit significant biological activities. For instance, pyrazole derivatives are known for their anticancer properties, while hydrazide analogues show anti-inflammatory effects. The combination of these functionalities in N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-3-carbohydrazide may result in enhanced biological efficacy.
Table: Comparison of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Pyrazole Derivatives | Chloro-substituted pyrazole | Anticancer activity |
| Hydrazide Analogues | Similar hydrazide functionality | Anti-inflammatory effects |
| N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-3-carbohydrazide | Pyrazole and pyridine rings with hydrazide functionality | Potential for enhanced biological activities |
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